6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Overview

Description

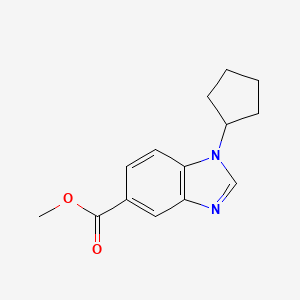

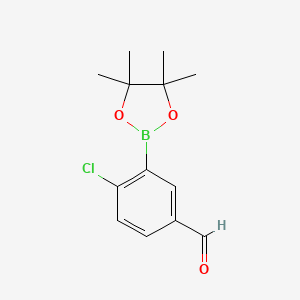

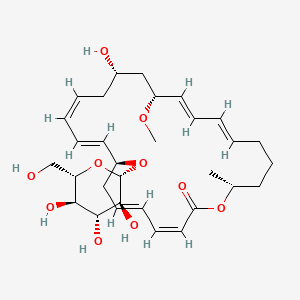

“6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is a derivative of pyrimidine, a six-membered heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are key components in the structure of this compound, has been a focus of recent research .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidin-1-yl group, which is a six-membered ring containing one nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrimidine derivatives are known to participate in a variety of chemical reactions . These include reactions with carbonyl compounds (esters, aldehydes, and ketones) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, have been investigated for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in various biological and chemical contexts. A study highlighted the promising applications of thiopyrimidine derivatives in medicine and nonlinear optics fields, demonstrating that these compounds exhibit larger NLO properties compared to standard molecules, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antiallergic Activity

Research into pyrimidine-2-carboxylic acid derivatives has revealed their potential as orally active antiallergy agents. A study synthesized a series of these derivatives and found that certain compounds exhibited significant oral activity in animal models, highlighting the therapeutic potential of pyrimidine derivatives in treating allergies (Temple et al., 1979).

Ligand Components in Metal Complexes

4-Carboxy-1,8-naphthyridines and related compounds, which include structures similar to this compound, are noted for their use as ligand components in metal complexes. These compounds are utilized for their ability to promote lower energy electronic absorption in metal complexes and serve as tethers for anchoring ligands to semiconductor surfaces (Zong et al., 2008).

Antimicrobial Activity

Pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. This underscores the potential of pyrimidine derivatives, including the compound , as valuable agents in developing new antimicrobial drugs (Ghashang et al., 2013).

Synthesis of Novel Compounds

The versatile chemical structure of pyrimidine allows for the synthesis of a wide range of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Studies have demonstrated the synthesis of new series of compounds based on pyrimidine derivatives, highlighting the compound's role in facilitating innovative chemical reactions (Eynde et al., 2001).

Future Directions

While specific future directions for research on “6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid” are not outlined in the available literature, the development of new synthetic methods and the exploration of the pharmacological potential of pyrimidine derivatives remain important areas of study .

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-6-15(9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAVOWOOCJUDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)

![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)